N-Boc-5-phenylpyridin-3-amine
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Overview
Description
N-Boc-5-phenylpyridin-3-amine is a chemical compound that belongs to the class of Boc-protected amines. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in the field of medicinal chemistry and organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-phenylpyridin-3-amine typically involves the protection of the amine group with a Boc group. One common method involves the reaction of 5-phenylpyridin-3-amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-Boc-5-phenylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol are frequently used.
Major Products:
Substitution Reactions: The major products are N-substituted derivatives of 5-phenylpyridin-3-amine.
Deprotection Reactions: The major product is 5-phenylpyridin-3-amine.
Scientific Research Applications
N-Boc-5-phenylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of N-Boc-5-phenylpyridin-3-amine primarily involves its role as a protected amine. The Boc group provides steric hindrance and electronic effects that influence the reactivity of the amine. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
- N-Boc-5-phenylpyridin-2-amine
- N-Boc-4-phenylpyridin-3-amine
- N-Boc-3-phenylpyridin-4-amine
Comparison: N-Boc-5-phenylpyridin-3-amine is unique due to the position of the phenyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different steric and electronic properties, making it suitable for specific synthetic and biological applications .
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
tert-butyl N-(5-phenylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C16H18N2O2/c1-16(2,3)20-15(19)18-14-9-13(10-17-11-14)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,19) |
InChI Key |
IXKIRDUWBDSVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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